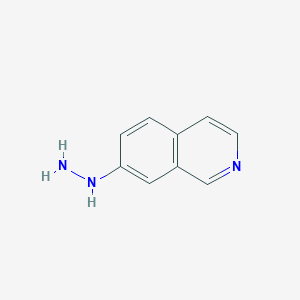

7-Hydrazinylisoquinoline

描述

Contextual Significance of Isoquinoline (B145761) Scaffolds in Modern Chemical Research

The isoquinoline scaffold, a bicyclic aromatic system containing a nitrogen atom, is a privileged structure in the world of chemistry, particularly in medicinal chemistry. chemshuttle.comchemsrc.comparchem.com This structural motif is embedded within a vast number of natural products, known as isoquinoline alkaloids, which exhibit a remarkable spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. chemshuttle.comdergipark.org.tr

The therapeutic importance and structural diversity of isoquinoline-based molecules have made them an attractive target for synthetic organic chemists. chemsrc.comparchem.com The development of efficient methods to construct and functionalize the isoquinoline core is a significant area of contemporary research. dergipark.org.trimist.ma These scaffolds serve as crucial starting points—or synthons—for creating large libraries of bioactive compounds for drug discovery and development. chemshuttle.comdergipark.org.tr Their ability to act as templates for new pharmaceuticals solidifies their importance in modern chemical and medicinal research. chemsrc.com

Strategic Importance of Hydrazine (B178648) Functionality in Chemical Transformations

The hydrazine group (-NHNH₂), is a highly reactive and versatile functional group in organic synthesis. bldpharm.comchemicalbook.com Its utility stems from the nucleophilic nature of the nitrogen atoms and the reactivity of the N-N single bond. bldpharm.com Hydrazine and its derivatives are fundamental reagents in a variety of important chemical transformations.

One of the most classic applications is in the formation of hydrazones through reaction with aldehydes and ketones. nih.gov These hydrazone intermediates are not merely stable products but are key participants in further reactions. For instance, in the Wolff-Kishner reduction, a hydrazone is converted into an alkane under basic conditions, providing a powerful method for deoxygenating carbonyl compounds. bldpharm.comnih.gov

Furthermore, the hydrazine moiety is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. bldpharm.comchemicalbook.com Its ability to act as a dinucleophile (a molecule with two nucleophilic centers) allows it to react with compounds containing two electrophilic sites to form stable rings. This reactivity is extensively used to construct important five- and six-membered heterocycles, such as pyrazoles and triazoles. dergipark.org.trimist.ma

7-Hydrazinylisoquinoline as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The strategic combination of an isoquinoline backbone with a hydrazine functional group at the 7-position creates the bifunctional molecule, this compound. This compound is a potent building block for constructing more complex, fused heterocyclic systems. The reactivity of the hydrazine group serves as a chemical handle to append new rings onto the stable isoquinoline platform.

A primary application of this compound is in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole (B372694) rings. dergipark.org.trdergipark.org.tr In a typical reaction, the two nitrogen atoms of the hydrazine group react sequentially with the two carbonyl carbons of the diketone, leading to a cyclization and dehydration event that forges the five-membered pyrazole ring. This Knorr-type pyrazole synthesis is a robust and widely used method in heterocyclic chemistry. dergipark.org.tr The resulting molecule, a 7-(pyrazol-1-yl)isoquinoline, merges the structural features of both parent heterocycles.

Similarly, this compound can be used to construct fused triazole systems. For example, reaction with reagents containing a reactive triple bond, such as chloroethynylphosphonates, can lead to the formation of a fused chemshuttle.combldpharm.comCurrent time information in Bangalore, IN.triazolo[3,4-a]isoquinoline system through a cyclization process. beilstein-journals.org These types of reactions demonstrate the compound's utility in creating polycyclic aromatic systems that are of significant interest in materials science and medicinal chemistry. beilstein-journals.org The ability to readily undergo these cyclization reactions makes this compound a valuable precursor for generating molecular diversity. dntb.gov.ua

Table 1: Physicochemical Properties of this compound and its Salts

This table summarizes key identifiers and properties for this compound and its common hydrochloride salt forms.

| Property | This compound | This compound hydrochloride | This compound dihydrochloride |

| CAS Number | 280120-98-1 bldpharm.comchemicalbook.com | 2411640-14-5 chemsrc.com | 629610-18-0 chemshuttle.com |

| Molecular Formula | C₉H₉N₃ bldpharm.comchemicalbook.com | C₉H₁₀ClN₃ chemsrc.com | C₉H₁₁Cl₂N₃ chemshuttle.com |

| Molecular Weight | 159.19 g/mol bldpharm.comchemicalbook.com | 195.65 g/mol chemsrc.com | 232.11 g/mol chemshuttle.com |

| Synonyms | isoquinolin-7-ylhydrazine parchem.com | - | - |

Table 2: Key Synthetic Transformations of Hydrazinylisoquinolines

This table outlines the principal reaction types involving hydrazinylisoquinolines for the synthesis of other heterocyclic structures.

| Starting Material | Reagent Type | Resulting Heterocycle | Reaction Class |

| This compound | 1,3-Diketone | 7-(Pyrazol-1-yl)isoquinoline | Knorr Pyrazole Synthesis / Cyclocondensation dergipark.org.trdergipark.org.tr |

| This compound | Activated Alkyne | Fused chemshuttle.combldpharm.comCurrent time information in Bangalore, IN.Triazolo[3,4-a]isoquinoline | Cyclization beilstein-journals.org |

| Hydrazinylisoquinoline | α,β-Unsaturated Ketone | Dihydropyrazolyl-isoquinoline | Cyclocondensation / Michael Addition dntb.gov.ua |

Structure

3D Structure

属性

IUPAC Name |

isoquinolin-7-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDGJIFJXLVCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Hydrazinylisoquinoline and Its Derivatives

Direct Synthetic Approaches to Hydrazinyl-Substituted Isoquinolines

Direct synthetic methods for preparing the 7-hydrazinylisoquinoline skeleton in a single or few concerted steps are less common. However, catalytic strategies that build the isoquinoline (B145761) ring using a hydrazine-containing starting material can be considered a form of direct synthesis. These methods assemble the core structure with the hydrazine (B178648) moiety already incorporated.

Indirect Synthetic Pathways via Functional Group Interconversion on Isoquinoline Precursors

Indirect methods are the most prevalent for the synthesis of this compound. These routes typically start with an isoquinoline ring substituted at the 7-position with a functional group that can be chemically converted into a hydrazine group.

One of the most straightforward indirect methods is the nucleophilic aromatic substitution of a 7-haloisoquinoline, such as 7-chloroisoquinoline, with hydrazine hydrate. In this reaction, the electron-withdrawing effect of the isoquinoline nitrogen atom activates the C7 position towards attack by the nucleophilic hydrazine. This reaction is a common strategy for introducing hydrazine onto heteroaromatic rings.

Another important indirect pathway begins with 7-aminoisoquinoline . This precursor can be converted to the corresponding diazonium salt by treatment with a diazotizing agent like sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced to the final this compound. This two-step process is a classic and reliable method for the synthesis of arylhydrazines from anilines and their heterocyclic analogs. The synthesis of the 7-aminoisoquinoline precursor itself is well-established, often proceeding from the reduction of 7-nitroisoquinoline.

The following table summarizes these key indirect synthetic transformations:

| Starting Material | Reagents | Product | Reaction Type |

| 7-Haloisoquinoline | Hydrazine hydrate | This compound | Nucleophilic Aromatic Substitution |

| 7-Aminoisoquinoline | 1. NaNO₂, H⁺ 2. Reducing agent | This compound | Diazotization followed by Reduction |

Catalytic Strategies in the Formation of Hydrazinylisoquinoline Core Structures

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The formation of the hydrazinylisoquinoline scaffold is no exception, with both transition metal and nanoparticle-based catalysts showing potential.

Nanoparticle-Assisted Synthetic Routes

The application of nanoparticle catalysis to the synthesis of hydrazinylisoquinolines is an emerging area with significant potential. While specific examples for the synthesis of this compound are not yet widely reported, the broader field of nanoparticle-catalyzed C-N bond formation suggests future possibilities. For instance, ZnO-supported palladium nanoparticles have been effectively used for the cyanation of aryl halides organic-chemistry.org. It is conceivable that similar nanoparticle-based catalytic systems could be developed for the efficient and sustainable coupling of 7-haloisoquinolines with hydrazine.

Chemical Reactivity and Transformation Pathways of 7 Hydrazinylisoquinoline

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety at Position 7

The hydrazine group (-NHNH2) at the 7-position of the isoquinoline (B145761) ring is a potent nucleophile. The terminal nitrogen atom, in particular, is highly reactive towards electrophilic centers. This reactivity is attributed to the "alpha effect," where the presence of an adjacent heteroatom with lone pairs (the other nitrogen atom) enhances the nucleophilicity of the attacking atom.

The nucleophilic character of hydrazines allows them to readily participate in reactions with a wide range of electrophiles. For instance, in reactions with aldehydes and ketones, the terminal nitrogen of the hydrazine attacks the carbonyl carbon to form hydrazones. Similarly, reaction with carboxylic acids or their derivatives can lead to the formation of hydrazides. The reactivity of the hydrazine moiety in 7-hydrazinylisoquinoline is analogous to that observed in other hydrazinyl-substituted heterocyclic compounds, such as 2-hydrazinoquinoline, which readily reacts with carbonyl compounds and can be acylated by activated carboxylic acids. nih.gov

Table 1: Examples of Nucleophilic Reactions of Hydrazinyl-Heterocycles (Note: These are representative reactions based on the general reactivity of hydrazines, as specific examples for this compound are not extensively documented.)

| Electrophile | Reagent | Product Type |

| Aldehyde | R-CHO | Hydrazone |

| Ketone | R-CO-R' | Hydrazone |

| Acyl Chloride | R-CO-Cl | Hydrazide |

| Ester | R-CO-OR' | Hydrazide |

Cyclocondensation Reactions for Fused Ring Systems

The bifunctional nature of the hydrazine group, possessing two nucleophilic nitrogen atoms, makes this compound an excellent substrate for cyclocondensation reactions. These reactions involve the reaction of the hydrazine with a molecule containing two electrophilic centers, leading to the formation of a new heterocyclic ring fused to the isoquinoline scaffold.

While specific literature on this compound is scarce, the reaction of hydrazines with α,β-unsaturated carbonyl compounds (chalcones) is a well-established method for the synthesis of pyrazolines. It is anticipated that this compound would react in a similar fashion. The reaction likely proceeds via an initial Michael addition of the terminal nitrogen of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring.

For example, the reaction of a hydrazinyl-substituted aromatic compound with a chalcone (B49325) derivative would be expected to yield a 1-(isoquinolin-7-yl)-pyrazoline derivative. The regioselectivity of the cyclization would be influenced by the substitution pattern on the chalcone.

Intramolecular Cyclization and Rearrangement Processes

Derivatives of this compound, appropriately substituted, could undergo intramolecular cyclization reactions to form fused polycyclic systems. For instance, if a suitable electrophilic center is introduced into a side chain attached to one of the hydrazine's nitrogen atoms, intramolecular attack by the other nitrogen could lead to the formation of a new ring. The feasibility and outcome of such reactions would be highly dependent on the nature of the substituent and the reaction conditions.

Heteroannulation Reactions Involving the Hydrazine Functionality

Heteroannulation refers to the formation of a new heterocyclic ring onto an existing ring system. The hydrazine functionality in this compound is a key player in such transformations. A common strategy involves the reaction with 1,3-dicarbonyl compounds or their equivalents.

The reaction of aryl or heteroarylhydrazines with β-dicarbonyl compounds is a classic method for the synthesis of pyrazoles. cdnsciencepub.comresearchgate.net It is expected that this compound would react with β-diketones, such as acetylacetone (B45752), to form 7-(pyrazol-1-yl)isoquinoline derivatives. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration.

Table 2: Plausible Heteroannulation Reactions of this compound (Note: These are projected reactions based on established reactivity patterns of hydrazines.)

| Reagent | Fused Ring System Formed |

| 1,3-Diketone (e.g., Acetylacetone) | Pyrazole (B372694) |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolone (B3327878) |

| Malononitrile | Pyrazole |

Derivatization Strategies and Applications in Complex Organic Molecule Construction

Synthesis oforganic-chemistry.orgchim.itresearchgate.netTriazolo[3,4-a]isoquinoline Systems

The fusion of a triazole ring to the isoquinoline (B145761) core to form the organic-chemistry.orgchim.itresearchgate.nettriazolo[3,4-a]isoquinoline system is a common and powerful strategy for creating rigid, planar molecules of significant interest. The synthesis of this tetracyclic system from 7-hydrazinylisoquinoline typically involves the reaction of the hydrazine (B178648) with a reagent that provides a single carbon atom to complete the triazole ring.

Common synthetic routes include:

Reaction with Formic Acid or Triethyl Orthoformate: Heating this compound with formic acid or an orthoester like triethyl orthoformate is a direct method. The reaction proceeds through the formation of an N-formylhydrazinyl intermediate, which subsequently undergoes intramolecular cyclization via dehydration to yield the triazolo-isoquinoline product.

Reaction with Acyl Chlorides followed by Cyclization: An alternative two-step process involves the acylation of this compound with an acyl chloride. The resulting acylhydrazine derivative can then be cyclized under thermal or acidic conditions to afford the corresponding substituted triazole.

Reaction with Hydrazonoyl Halides: A versatile method for creating substituted triazolo[3,4-a]isoquinolines involves the reaction of the parent isoquinoline with hydrazonoyl halides. researchgate.net This cycloaddition reaction provides a direct route to C-3 substituted analogs.

These reactions provide a robust platform for generating a library of substituted organic-chemistry.orgchim.itresearchgate.nettriazolo[3,4-a]isoquinoline derivatives, where the substitution pattern can be modulated by the choice of the one-carbon component.

| Reagent Type | Specific Reagent | Resulting Moiety at C-3 | Typical Conditions |

|---|---|---|---|

| Carboxylic Acid | Formic Acid | -H | Reflux |

| Orthoester | Triethyl Orthoformate | -H | Reflux |

| Acyl Halide | Acetyl Chloride | -CH₃ | Two steps: Acylation then thermal cyclization |

| Isothiocyanate | Phenyl isothiocyanate | -SH (after cyclization and tautomerization) | Reflux in ethanol |

| Hydrazonoyl Halide | N'-Arylpropanehydrazonoyl chloride | Substituted Aryl/Alkyl | Ethanol, Microwave irradiation researchgate.net |

Generation of Isoquinoline-Annulated Pyrazoline Architectures

Pyrazolines are five-membered nitrogen-containing heterocycles that are prevalent in pharmacologically active compounds. The reaction between a hydrazine and an α,β-unsaturated carbonyl compound (e.g., a chalcone) is one of the most fundamental and widely used methods for pyrazoline synthesis. rsc.orgresearchgate.net When this compound is used, this reaction leads to the formation of N-isoquinolinyl-substituted pyrazolines.

The reaction mechanism proceeds in two key steps:

Hydrazone Formation: The terminal and more nucleophilic -NH₂ group of the this compound attacks the carbonyl carbon of the α,β-unsaturated ketone or aldehyde. This is a nucleophilic addition-elimination reaction that forms a hydrazone intermediate. chim.it

Intramolecular Cyclization: The nitrogen atom attached to the isoquinoline ring then acts as an intramolecular nucleophile, attacking the β-carbon of the original enone system (a Michael-type addition). This ring-closing step forms the five-membered pyrazoline ring. rsc.org

The diversity of this method is vast, as a wide array of α,β-unsaturated aldehydes and ketones can be employed, leading to pyrazolines with various substitution patterns at positions 3, 4, and 5.

| α,β-Unsaturated Carbonyl Substrate (R-CO-CH=CH-R') | Resulting Pyrazoline Substituents | Typical Reaction Conditions |

|---|---|---|

| Chalcones (Ar-CO-CH=CH-Ar') | Aryl groups at C-3 and C-5 | Acetic acid, reflux rsc.org |

| Acrolein (CH₂=CH-CHO) | Unsubstituted at C-3, C-4, C-5 | Ethanol, room temperature |

| Methyl vinyl ketone (CH₂=CH-CO-CH₃) | Methyl group at C-3 | Ethanol, reflux |

| Cinnamaldehyde (Ph-CH=CH-CHO) | Phenyl group at C-5 | Acid or base catalysis |

Formation of Other Nitrogen-Containing Heterocycles from this compound

The reactivity of the hydrazine group extends beyond the synthesis of triazoles and pyrazolines, enabling access to a variety of other important nitrogen-containing heterocyclic scaffolds. The choice of the reaction partner, typically a molecule with two electrophilic centers, dictates the structure of the resulting heterocycle.

Pyrazoles: In a reaction analogous to pyrazoline synthesis, this compound can react with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or benzoylacetone. This condensation reaction, known as the Knorr pyrazole (B372694) synthesis, proceeds via a hydrazone intermediate which then cyclizes and dehydrates to form a stable, aromatic pyrazole ring attached to the isoquinoline core. organic-chemistry.orgnih.gov

Pyridazines: The reaction of this compound with 1,2-dicarbonyl compounds (e.g., benzil) or γ-ketoacids leads to the formation of six-membered pyridazine (B1198779) or pyridazinone rings, respectively. The reaction involves a double condensation, where both nitrogen atoms of the hydrazine group react with the two carbonyl groups to form the heterocyclic ring.

These synthetic routes highlight the modularity of using this compound as a precursor for a broad range of fused and appended heterocyclic systems. nih.govmdpi.comnih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

The outcomes of derivatization reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: This refers to the preferential formation of one constitutional isomer over another. In reactions with this compound, regioselectivity is primarily dictated by the different electronic environments of the two hydrazine nitrogen atoms.

The terminal nitrogen (β-nitrogen) is more basic and nucleophilic than the nitrogen directly attached to the electron-withdrawing isoquinoline ring (α-nitrogen).

Consequently, in reactions with monofunctional electrophiles like acyl chlorides or carbonyls, the initial attack almost exclusively occurs at the β-nitrogen. libretexts.orglibretexts.org This selective first step determines the regiochemical outcome of subsequent cyclization reactions. For example, in pyrazoline synthesis from an unsymmetrical enone, the initial hydrazone formation at the β-nitrogen predetermines the final orientation of the substituents on the pyrazoline ring. researchgate.net

Stereoselectivity: This concerns the preferential formation of one stereoisomer.

In the synthesis of isoquinoline-annulated pyrazolines from chalcones, two new stereocenters can be created at positions C-4 and C-5 of the pyrazoline ring.

In the absence of chiral control, the reaction typically yields a racemic mixture of diastereomers. However, the diastereomeric ratio can be influenced by the steric bulk of the substituents on the chalcone (B49325).

The development of enantioselective methods, potentially using chiral catalysts, could allow for the synthesis of specific enantiomers of these pyrazoline architectures, which is crucial as stereochemistry often plays a critical role in biological activity. chim.itrsc.org

Integration of this compound into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Hydrazine derivatives are valuable components in various MCRs.

This compound can participate in pseudo-multicomponent reactions. In such a process, the hydrazine does not react with all other components simultaneously but first forms a reactive intermediate in situ with one of the reactants. This intermediate then undergoes a subsequent reaction with the other components in the same pot.

A notable example is the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. nih.gov Adapting this to this compound, the reaction would proceed as follows:

this compound reacts with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) to form an isoquinolinyl-substituted pyrazolone (B3327878) intermediate.

This intermediate then undergoes a Knoevenagel condensation with an aromatic aldehyde.

A subsequent Michael addition of a second pyrazolone molecule to the Knoevenagel adduct yields the final complex product.

This approach allows for the rapid assembly of complex molecules from simple starting materials in a one-pot procedure, showcasing the utility of this compound in advanced synthetic strategies aimed at creating molecular diversity.

Advanced Spectroscopic and Structural Elucidation of 7 Hydrazinylisoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 7-hydrazinylisoquinoline derivatives in solution. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms can be established. researchgate.netmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For a typical this compound derivative, the aromatic protons on the isoquinoline (B145761) core will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The protons of the hydrazinyl group (-NH-NH₂) would produce signals whose chemical shifts are variable and depend on the solvent, concentration, and temperature, often appearing as broad signals. The coupling between adjacent non-equivalent protons (vicinal coupling) gives rise to characteristic splitting patterns (e.g., doublets, triplets), which help to establish the substitution pattern on the isoquinoline ring. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbon atoms of the isoquinoline ring typically resonate in the δ 110-160 ppm range. chemicalbook.comresearchgate.net Carbons bonded directly to the nitrogen atom (e.g., C-1 and C-3) or the hydrazinyl group (C-7) will have distinct chemical shifts influenced by the electronegativity of the nitrogen atoms. worktribe.com

³¹P NMR Spectroscopy: ³¹P NMR spectroscopy is a specialized technique used for the analysis of compounds containing phosphorus. It is not applicable to this compound itself. However, if a derivative were synthesized to include a phosphorus-containing moiety (e.g., a phosphine, phosphonate, or phosphate (B84403) group), ³¹P NMR would be a critical tool for its characterization, providing information about the oxidation state and coordination environment of the phosphorus atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical this compound Core in CDCl₃ This table is illustrative, and actual values can vary based on substituents and solvent.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | ~9.1 | s | ~152 |

| 3 | ~8.5 | d | ~143 |

| 4 | ~7.6 | d | ~121 |

| 5 | ~7.8 | d | ~128 |

| 6 | ~7.5 | dd | ~120 |

| 8 | ~7.9 | s | ~129 |

| NH-NH₂ | Variable (broad) | s | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion.

When a this compound derivative is analyzed, it is first ionized to form a molecular ion (M⁺·). libretexts.org The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight. This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.orglibretexts.org The pattern of these fragments serves as a molecular fingerprint.

Common fragmentation pathways for hydrazinyl-aromatic compounds may include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the N-N bond followed by hydrogen rearrangement can lead to the loss of a neutral ammonia molecule, resulting in a fragment ion with a mass of [M-17]⁺.

Loss of diazene (B1210634) (N₂H₂): A fragment corresponding to the loss of N₂H₂ ([M-30]⁺) can also be observed.

Cleavage of the isoquinoline ring: The stable aromatic ring can also fragment, although this typically requires higher energy. Fragmentation of the isoquinoline ring itself can help confirm the core structure. researchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 159 | [C₉H₉N₃]⁺· (Molecular Ion) | Corresponds to the exact mass of the parent compound. |

| 142 | [M - NH₃]⁺· | Loss of a neutral ammonia molecule. |

| 130 | [M - N₂H]⁺ | Loss of a diazenyl radical. |

| 129 | [C₉H₇N]⁺· (Isoquinoline radical cation) | Loss of the entire hydrazinyl group as a radical. |

Single Crystal X-ray Diffraction for Definitive Structural Determination

The process involves irradiating a single, high-quality crystal of a this compound derivative with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the positions of all non-hydrogen atoms are determined. carleton.edu This data allows for the definitive confirmation of the compound's constitution, configuration, and conformation. For isoquinoline derivatives, SCXRD can confirm the planarity of the aromatic system and the precise geometry of substituents. eurjchem.comsemanticscholar.org

Table 3: Example Crystallographic Data for an Isoquinoline Derivative This data is for a representative isoquinoline derivative and illustrates the type of information obtained from an SCXRD experiment. semanticscholar.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇NO₂S₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| Volume (ų) | 1504.1(4) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. libretexts.org It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy corresponding to these vibrational frequencies, resulting in an IR spectrum. msu.edursc.org

For a this compound derivative, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretching: The hydrazinyl (-NH₂) group will show one or two sharp to medium bands in the 3200-3400 cm⁻¹ region. spectrabase.comsemanticscholar.org The N-H bending vibration typically appears around 1600-1650 cm⁻¹.

Aromatic C-H Stretching: Absorption bands for the C-H bonds on the isoquinoline ring are expected just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline ring system will produce a series of sharp peaks in the 1450-1620 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear in the fingerprint region (600-900 cm⁻¹), and their pattern can provide clues about the substitution pattern on the benzene (B151609) portion of the isoquinoline ring.

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Hydrazine (B178648) (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 1550-1620 | C=C and C=N Stretch | Isoquinoline Ring |

| 1600-1650 | N-H Bend | Hydrazine (-NH₂) |

| 600-900 | C-H Bend (out-of-plane) | Aromatic Ring |

Computational Chemistry and Theoretical Investigations of 7 Hydrazinylisoquinoline Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. redalyc.org It provides a balance between accuracy and computational cost, making it suitable for investigating complex systems like 7-Hydrazinylisoquinoline. DFT calculations are used to determine the distribution of electrons within the molecule, which in turn governs its stability, properties, and chemical reactivity. frontiersin.org

Key aspects of the electronic structure and reactivity of this compound can be elucidated using several DFT-derived descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov This is invaluable for predicting sites of intermolecular interactions.

Global Reactivity Descriptors: Quantities like electronegativity, chemical potential, and global hardness are calculated from the energies of the frontier orbitals. The principle of maximum hardness suggests that stable molecules tend to have a large HOMO-LUMO gap. frontiersin.org

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the reactivity of the molecule as a whole, Fukui functions pinpoint which specific atoms within the molecule are most likely to participate in a reaction. repositorioinstitucional.mx The condensed Fukui function, fk+, indicates the site for a nucleophilic attack, while fk- points to the site for an electrophilic attack. nih.govrepositorioinstitucional.mx

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, localized on the hydrazinyl group. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, distributed over the isoquinoline (B145761) ring. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Suggests moderate chemical reactivity and kinetic stability. |

| Global Hardness (η) | 2.3 eV | Quantifies resistance to change in electron distribution. |

| Chemical Potential (μ) | -3.5 eV | Relates to the "escaping tendency" of electrons from the system. |

Mechanistic Studies of Reaction Pathways using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.govrsc.org These methods allow for the exploration of a reaction's potential energy surface, which maps the energy of the system as a function of the positions of its atoms. By identifying the lowest energy path from reactants to products, a detailed reaction mechanism can be proposed. dntb.gov.ua

For a reaction involving this compound, a typical mechanistic study would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any potential intermediates. dntb.gov.ua

Transition State (TS) Search: Locating the transition state, which is the highest energy point along the reaction coordinate (a first-order saddle point on the potential energy surface). nih.gov The structure of the TS provides insight into the bond-making and bond-breaking processes.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state down to the connected reactants and products to confirm that the located TS is correct for the reaction of interest. nih.gov

These calculations can predict whether a proposed reaction is thermodynamically favorable and kinetically feasible, guiding the design of synthetic routes. researchgate.net

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (this compound) | 0.0 | Starting material |

| Transition State (TS1) | +25.5 | Energy barrier for the cyclization step |

| Intermediate (Cyclized form) | -5.2 | A stable species formed after the first step |

| Transition State (TS2) | +15.8 | Energy barrier for a subsequent rearrangement |

| Product | -12.0 | Final, most stable product |

Molecular Modeling and Docking Studies for Conformational Analysis

The three-dimensional shape (conformation) of this compound is critical to its function, particularly in biological contexts. Molecular modeling techniques are used to explore the molecule's conformational space and identify its most stable arrangements. nih.gov

Conformational Analysis: This involves systematically rotating the molecule's single bonds (like the C-N bond between the isoquinoline ring and the hydrazinyl group) and calculating the energy of each resulting conformer. This process identifies low-energy, stable conformations that are most likely to exist. Both molecular mechanics and more accurate quantum chemical methods can be employed for these calculations. nih.gov The preferred conformation is often one that minimizes steric hindrance.

Molecular Docking: This computational technique predicts how a molecule (a ligand) binds to the active site of a larger molecule, typically a protein or enzyme. It is a key tool in drug discovery. The process involves placing the 3D structure of this compound into the binding pocket of a target protein and using a scoring function to estimate the binding affinity. nih.gov The results can predict the preferred binding orientation and identify key intermolecular interactions, such as hydrogen bonds or pi-stacking, that stabilize the ligand-protein complex.

| Parameter | Value/Description |

|---|---|

| Target Protein | Tyrosine Kinase (PDB ID: XXXX) |

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | ASP-181, LYS-72, GLU-95 |

| Types of Interactions | Hydrogen bond between hydrazinyl -NH2 and ASP-181; Pi-stacking between isoquinoline ring and PHE-160. |

Prediction of Spectroscopic Parameters via Computational Approaches

Computational methods can accurately predict various spectroscopic properties of molecules, serving as a powerful aid in the interpretation of experimental data. winterschool.cc For this compound, these predictions can confirm its structure and provide detailed assignments of its spectral features.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. nih.gov These calculated frequencies and their intensities can be used to generate theoretical infrared (IR) and Raman spectra. By comparing the theoretical spectrum with an experimental one, each peak can be assigned to a specific molecular motion (e.g., N-H stretch, C=N bend). A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. researchgate.net

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the intensity of the absorption). This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. researchgate.net

NMR Spectroscopy: Quantum chemical methods can also predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., 1H, 13C), theoretical chemical shifts (δ) can be obtained, which are invaluable for assigning peaks in experimental NMR spectra. nih.gov

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H)asym | 3450 | 3380 | Asymmetric N-H stretch of hydrazinyl group |

| ν(N-H)sym | 3365 | 3290 | Symmetric N-H stretch of hydrazinyl group |

| ν(C=N) | 1625 | 1610 | C=N stretch in isoquinoline ring |

| δ(N-H) | 1580 | 1575 | N-H scissoring bend |

| ν(C-N) | 1290 | 1285 | C-N stretch between ring and hydrazinyl group |

Future Research Directions and Emerging Perspectives for 7 Hydrazinylisoquinoline

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 7-hydrazinylisoquinoline and its derivatives is poised to align with the principles of green and sustainable chemistry. Current synthetic routes often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future research will likely focus on developing more atom-economical and environmentally benign methods.

One promising avenue is the exploration of catalytic C-H activation/amination reactions on the isoquinoline (B145761) core. This approach would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Additionally, the use of earth-abundant metal catalysts or even metal-free catalytic systems would enhance the sustainability of these processes. Another area of focus will be the development of one-pot or tandem reaction sequences that allow for the construction of the this compound scaffold and its subsequent elaboration in a single, efficient operation. The adoption of greener reaction media, such as water, ionic liquids, or deep eutectic solvents, will also be crucial in minimizing the environmental footprint of synthetic protocols.

Recent advancements in the green synthesis of related quinolinone derivatives using ultrasonic irradiation and eco-friendly catalysts underscore the potential for applying similar techniques to the synthesis of this compound. nih.gov

Exploration of Undiscovered Reactivity Profiles for Novel Heterocycle Synthesis

The hydrazine (B178648) group in this compound is a versatile functional handle that opens the door to a vast array of chemical transformations, particularly for the synthesis of novel heterocyclic systems. The condensation of the hydrazine moiety with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the construction of pyrazole (B372694) rings. nih.govmdpi.comorganic-chemistry.org Future research will likely explore the reaction of this compound with a diverse range of diketones, ketoesters, and other electrophilic partners to generate novel isoquinolyl-substituted pyrazoles. These new compounds could be of significant interest in medicinal chemistry due to the established biological activities of both the isoquinoline and pyrazole moieties.

Similarly, the reaction of this compound with reagents such as formic acid, orthoesters, or cyanogen bromide could provide access to 1,2,4-triazoles fused or appended to the isoquinoline core. organic-chemistry.org The exploration of cycloaddition reactions, such as [3+2] cycloadditions with various dipolarophiles, could also lead to the discovery of new and complex heterocyclic frameworks derived from this compound. wikipedia.orgvu.nlfiveable.menih.gov Understanding the regioselectivity and stereoselectivity of these reactions will be a key area of investigation.

| Reagent Class | Resulting Heterocycle | Potential Significance |

| 1,3-Diketones | Pyrazoles | Access to novel scaffolds for medicinal chemistry |

| Formamides/Orthoesters | 1,2,4-Triazoles | Synthesis of biologically relevant fused heterocycles |

| Isothiocyanates | Thiadiazoles | Exploration of new chemical space |

| α,β-Unsaturated Ketones | Pyrazolines | Building blocks for further functionalization |

Application as a Core Building Block in Materials Science and Functional Molecule Design

The unique electronic and structural features of the isoquinoline ring system, combined with the coordinating ability of the hydrazine group, make this compound an attractive building block for the design of novel materials and functional molecules.

In the realm of materials science, this compound could serve as a functional organic linker for the construction of metal-organic frameworks (MOFs). The hydrazine moiety can act as a coordination site for metal ions, and its directionality could influence the resulting framework topology. researchgate.netrsc.orgresearchgate.netnih.govrsc.org The porous nature of such MOFs could be exploited for applications in gas storage, separation, and heterogeneous catalysis. Furthermore, the inherent fluorescence of the isoquinoline core could be modulated through coordination, leading to the development of MOF-based chemical sensors.

The chromophoric properties of the isoquinoline system also suggest that this compound could be a valuable precursor for the synthesis of functional dyes. weylchem-organica.com Derivatization of the hydrazine group could be used to tune the absorption and emission properties of the resulting molecules, leading to applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction optimization, scalability, and safety. The future of this compound synthesis and derivatization will undoubtedly involve the integration of these technologies.

Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. researchgate.netmdpi.commit.edunih.govnih.gov For reactions involving potentially hazardous intermediates or exothermic processes, the enhanced heat and mass transfer in flow reactors can significantly improve safety. The development of robust and scalable flow syntheses for this compound will be a key enabler for its wider application.

Furthermore, automated synthesis platforms can be employed for the rapid generation of libraries of this compound derivatives. By systematically varying the reaction partners and conditions, these platforms can accelerate the discovery of new compounds with desired properties, whether for medicinal chemistry, materials science, or other applications. The ability to perform high-throughput screening in parallel with automated synthesis will create a powerful workflow for the discovery of novel functional molecules based on the this compound scaffold.

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental and computational chemistry provides a powerful paradigm for accelerating chemical research. In the context of this compound, computational modeling can offer valuable insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. nih.gov These calculations can help in understanding its reactivity patterns, such as identifying the most nucleophilic or electrophilic sites, and predicting the outcomes of various chemical reactions. Molecular modeling and dynamic simulations can be used to study the interactions of this compound-based ligands with biological targets or to predict the properties of materials derived from this building block. nih.gov

By combining computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to the design of new synthetic routes, the exploration of novel reactivity, and the development of new functional molecules and materials based on this compound. This integrated approach will be instrumental in unlocking the full scientific potential of this versatile chemical entity.

常见问题

Q. What statistical approaches are optimal for analyzing dose-dependent effects in this compound toxicity studies?

- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate LD50/EC50 values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and Kaplan-Meier survival analysis for longitudinal toxicity data. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。